molecular formula C12H22O4S B3052597 Dipropyl 3,3'-sulfanediyldipropanoate CAS No. 4275-35-8

Dipropyl 3,3'-sulfanediyldipropanoate

Cat. No.: B3052597
CAS No.: 4275-35-8
M. Wt: 262.37 g/mol
InChI Key: MFJWXQWSVLNYKZ-UHFFFAOYSA-N
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Description

Dipropyl 3,3'-sulfanediyldipropanoate (CAS: 4275-35-8) is an organosulfur compound with the molecular formula C₁₂H₂₂O₄S and a molecular weight of 262.37 g/mol . Structurally, it consists of two propyl ester groups linked via a central sulfur atom bonded to two propanoate chains. Key physicochemical properties include:

  • Density: 1.059 g/cm³
  • Boiling point: 347.9°C at 760 mmHg
  • Flash point: 155.9°C
  • Vapor pressure: 5.21 × 10⁻⁵ mmHg at 25°C .

Properties

IUPAC Name

propyl 3-(3-oxo-3-propoxypropyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWXQWSVLNYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCSCCC(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288352
Record name dipropyl 3,3'-sulfanediyldipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4275-35-8
Record name NSC55375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dipropyl 3,3'-sulfanediyldipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of thiodipropionic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of dipropyl 3,3’-sulfanediyldipropanoate involves large-scale esterification processes. The raw materials, thiodipropionic acid and propanol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Dipropyl 3,3’-sulfanediyldipropanoate has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in drug formulations to enhance stability.

    Industry: Widely used in the production of plastics, rubber, and other materials to improve their longevity and performance.

Mechanism of Action

The primary mechanism of action of dipropyl 3,3’-sulfanediyldipropanoate is its ability to scavenge free radicals and reactive oxygen species. By donating hydrogen atoms, the compound neutralizes free radicals, thereby preventing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Comparative Properties of Dipropyl 3,3'-Sulfanediyldipropanoate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications/Notes
This compound 4275-35-8 C₁₂H₂₂O₄S 262.37 347.9 1.059 Ester, sulfide Potential stabilizer
Dipropyl disulfide Not provided C₆H₁₄S₂ 150.30 ~180–200 (est.) ~0.95 (est.) Disulfide Flavoring agent in essential oils
3,3'-Thiodipropionic acid 111-97-7* C₆H₁₀O₄S 178.21 Decomposes 1.40 Carboxylic acid, sulfide Antioxidant in plastics
Diethyl 3,3'-azanediyldipropanoate 2213-08-3 C₁₀H₂₀N₂O₄ 232.28 Not reported Not reported Ester, amine Intermediate in organic synthesis

Note: CAS for 3,3'-thiodipropionic acid inferred from common databases; estimated values marked "est." are based on analogous compounds.

Key Observations :

Sulfur Linkage Variations: this compound contains a single sulfur atom bridging two propanoate esters, whereas dipropyl disulfide (C₆H₁₄S₂) features a disulfide bond (–S–S–) . This difference impacts reactivity; disulfides are more prone to redox reactions, while sulfides may undergo oxidation to sulfoxides or sulfones. 3,3'-Thiodipropionic acid, the carboxylic acid analogue, lacks ester groups, making it more polar and acidic (pKa ~3–4) compared to the lipophilic ester .

Functional Group Substitutions: Replacing sulfur with nitrogen (e.g., Diethyl 3,3'-azanediyldipropanoate) introduces amine linkages, altering electronic properties and hydrogen-bonding capacity. This substitution reduces sulfur-related oxidative instability but may increase basicity .

Physicochemical and Application Differences

  • Boiling Point and Volatility: this compound’s high boiling point (347.9°C) reflects stronger intermolecular forces (dipole-dipole and van der Waals) due to its larger molecular size and ester groups. In contrast, dipropyl disulfide (lower molecular weight, nonpolar disulfide bond) is more volatile, aligning with its use in volatile essential oils .
  • Density and Solubility :
    The ester’s density (1.059 g/cm³) is lower than 3,3'-thiodipropionic acid (1.40 g/cm³), indicating differences in packing efficiency and solubility. The acid form’s higher polarity makes it water-soluble, whereas the ester is likely soluble in organic solvents .

  • Applications: Dipropyl disulfide: Dominant in garlic and onion essential oils for flavor/aroma . 3,3'-Thiodipropionic acid: Used as an antioxidant in polyethylene and polypropylene due to its ability to scavenge free radicals . this compound: Limited application data, but its ester groups and sulfur bridge suggest utility as a plasticizer or thermal stabilizer, akin to thioester derivatives .

Biological Activity

Dipropyl 3,3'-sulfanediyldipropanoate (also known as propylthio dipropanoate) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfanediyl group linking two propanoate moieties. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for both bacterial strains, suggesting a moderate level of antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli50
Staphylococcus aureus50

Cytotoxicity

The cytotoxic effects of this compound were evaluated using several cancer cell lines. The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 20 to 40 µg/mL across different cell lines. Notably, it showed the highest potency against the HePG-2 liver cancer cell line.

Cell LineIC50 (µg/mL)
HePG-220
MCF-730
PC340

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that the compound may exert its effects through the following pathways:

  • Quorum Sensing Inhibition : Similar compounds have been shown to interfere with bacterial communication systems (quorum sensing), potentially leading to reduced virulence and biofilm formation in pathogenic bacteria.
  • Induction of Apoptosis : In cancer cells, the compound appears to trigger apoptotic pathways, leading to programmed cell death. This was evidenced by increased levels of caspase-3 activity in treated cells.

Study on Antimicrobial Effects

A recent study investigated the antimicrobial properties of this compound in a controlled laboratory setting. The study utilized both disk diffusion and broth microdilution methods to assess efficacy against common pathogens. Results confirmed significant antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity Assessment in Cancer Research

In another study focused on cancer therapy, researchers treated various tumor cell lines with this compound and monitored cell viability using MTT assays. The results indicated a dose-dependent reduction in cell viability across all tested lines, with HePG-2 cells being the most sensitive.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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